(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Description
The compound “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted at the 7-position with a 2-chlorophenyl group. The methanone group bridges the thiazepane to a 1-methyl-1H-1,2,3-triazole ring. The 2-chlorophenyl substituent likely enhances lipophilicity and influences electronic properties, which may modulate bioavailability and target interactions.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-19-10-13(17-18-19)15(21)20-7-6-14(22-9-8-20)11-4-2-3-5-12(11)16/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGSACCOQFNNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone , identified by its CAS number 1797289-26-9 , is a member of the thiazepane class of compounds. This seven-membered heterocyclic structure incorporates both sulfur and nitrogen, which contributes to its diverse biological activities. Research into this compound has revealed potential applications in antimicrobial, antifungal, and anticancer therapies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.83 g/mol . The structural characteristics include a chlorophenyl group attached to the thiazepane ring and a triazole moiety, which enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3OS |
| Molecular Weight | 336.83 g/mol |
| CAS Number | 1797289-26-9 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Receptor Modulation : It could modulate neurotransmitter systems by binding to specific receptors, potentially influencing various signaling pathways.
Antimicrobial Activity
Preliminary studies indicate that (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exhibits significant antimicrobial properties against a range of bacterial strains. This suggests potential applications in treating bacterial infections.
Antifungal Activity
Research has shown that this compound possesses antifungal properties, inhibiting the growth of various fungal pathogens. This activity makes it a candidate for further investigation in antifungal therapies.
Anticancer Properties
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. It appears to activate specific signaling pathways that lead to programmed cell death, making it a promising candidate for cancer treatment.
Case Studies and Research Findings
Several studies have explored the biological activities of similar thiazepane derivatives, providing insights into their potential therapeutic applications:
- Antitumor Activity : A study by Vinaya et al. (2009) highlighted the anticancer properties of thiazepane derivatives, noting their ability to inhibit tumor growth in various cancer models.
- Antiviral Effects : Research by Abdel-Aziz et al. (2010) demonstrated that certain thiazepane compounds exhibit antiviral activity against HIV and other viruses.
- Neuroprotective Effects : Ramalingan et al. (2004) discussed the neuroprotective properties of thiazepane derivatives, emphasizing their potential in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of the target compound with analogous triazole- and thiazepane-containing derivatives:
Pharmacokinetic and Physicochemical Considerations
- Ring Flexibility : The 1,4-thiazepane in the target compound offers greater conformational flexibility compared to rigid triazole-thioethers (e.g., ) or benzoimidazo-triazoles (e.g., ). This flexibility may improve binding to dynamic protein pockets but reduce metabolic stability.
- However, the absence of polar groups (e.g., sulfonyl in or amino in ) may limit aqueous solubility.
- Functional Groups: The methanone linker in the target compound contrasts with the thione group in , altering hydrogen-bonding capacity. Methanones are less nucleophilic but more stable under physiological conditions.
Research Findings and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
